![molecular formula C17H23ClN2O B13362545 4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13362545.png)
4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[45]decan-1-one is a chemical compound that belongs to the class of diazaspiro compounds These compounds are characterized by a spirocyclic structure, where two rings are connected through a single atom
Vorbereitungsmethoden
The synthesis of 4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with isopropylamine to form an intermediate Schiff base. This intermediate then undergoes a cyclization reaction with a suitable diamine, such as 1,2-diaminocyclohexane, under acidic conditions to form the spirocyclic structure. The reaction conditions typically involve refluxing the reactants in an organic solvent like ethanol or methanol for several hours .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it valuable for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a kinase inhibitor.
Medicine: The compound’s potential as a therapeutic agent is explored in various medical research areas, including cancer and inflammatory diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets, such as receptor interaction protein kinase 1 (RIPK1). By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, a form of programmed cell death. This inhibition has shown therapeutic potential in various inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one can be compared with other similar compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the same spirocyclic core but differ in the substituents attached to the spirocyclic structure.
Indole derivatives: Indole derivatives are another class of compounds with diverse biological activities.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the 4-chlorophenyl and isopropyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H23ClN2O |
|---|---|
Molekulargewicht |
306.8 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-2-propan-2-yl-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C17H23ClN2O/c1-12(2)20-11-15(13-3-5-14(18)6-4-13)17(16(20)21)7-9-19-10-8-17/h3-6,12,15,19H,7-11H2,1-2H3 |
InChI-Schlüssel |
RMDRSDKIKWMYHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CC(C2(C1=O)CCNCC2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


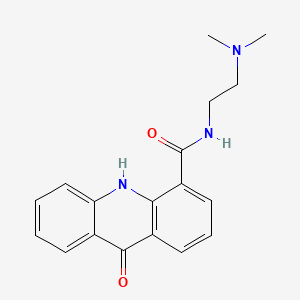
![6-(2-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362482.png)
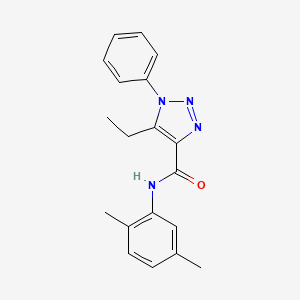

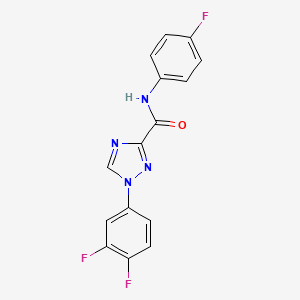

![1-[1-(4-tert-butylphenyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B13362514.png)

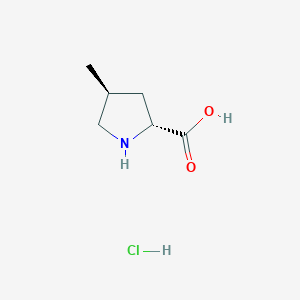
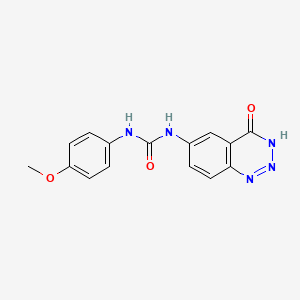
![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362537.png)
![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-one](/img/structure/B13362546.png)

![6,6'-Dimethoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B13362554.png)
